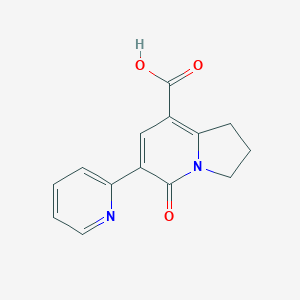
Trimethylsulfoxonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylsulfoxonium can be synthesized by reacting dimethyl sulfoxide with iodomethane. The reaction typically involves refluxing the mixture for 24 hours at 80°C, followed by cooling, filtering, and washing the crude solid product with acetone . Another method involves the oxidation of trimethylsulfonium salts with ruthenium tetroxide in the presence of an inert solvent .
Industrial Production Methods
Industrial production of sulfoxonium, trimethyl- often follows the same synthetic routes as laboratory preparation, with adjustments for scale and efficiency. The reaction of dimethyl sulfoxide with iodomethane is commonly used, ensuring excess iodomethane to drive the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsulfoxonium undergoes several types of chemical reactions, including:
Oxidation: Conversion to dimethyloxosulfonium methylide.
Substitution: Reaction with carbonyl compounds to form epoxides.
Cyclopropanation: Reaction with α,β-unsaturated esters to form cyclopropyl esters
Common Reagents and Conditions
Sodium hydride: Used to generate dimethyloxosulfonium methylide from sulfoxonium, trimethyl-.
Carbonyl compounds: React with the ylide to form epoxides.
α,β-Unsaturated esters: React with the ylide to form cyclopropyl esters
Major Products
Epoxides: Formed from the reaction with carbonyl compounds.
Cyclopropyl esters: Formed from the reaction with α,β-unsaturated esters
Aplicaciones Científicas De Investigación
Trimethylsulfoxonium has several scientific research applications:
Chemistry: Used as a methylene-transfer reagent in the synthesis of epoxides and cyclopropyl esters
Biology: Utilized in the study of enzyme-catalyzed reactions involving sulfur ylides.
Industry: Employed in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The primary mechanism of action for sulfoxonium, trimethyl- involves the generation of dimethyloxosulfonium methylide, which acts as a methylene-transfer reagent. This ylide reacts with carbonyl compounds to form epoxides through a nucleophilic addition mechanism. The ylide can also react with α,β-unsaturated esters to form cyclopropyl esters via a cyclopropanation reaction .
Comparación Con Compuestos Similares
Trimethylsulfoxonium is similar to other sulfoxonium and sulfonium ylides, as well as diazo compounds. it is unique in its stability and ease of handling compared to diazo compounds, which are often more reactive and hazardous . Similar compounds include:
Sulfonium ylides: Used in similar methylene-transfer reactions but are generally less stable.
Diazo compounds: Highly reactive and used in similar transformations but pose greater safety risks
This compound stands out due to its balance of reactivity and stability, making it a valuable reagent in synthetic chemistry .
Propiedades
Número CAS |
47987-92-8 |
|---|---|
Fórmula molecular |
C3H9OS+ |
Peso molecular |
93.17 g/mol |
InChI |
InChI=1S/C3H9OS/c1-5(2,3)4/h1-3H3/q+1 |
Clave InChI |
YRYSAWZMIRQUBO-UHFFFAOYSA-N |
SMILES canónico |
C[S+](=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B8643838.png)



![5,6,6a,7,8,9-Hexahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B8643857.png)


![Pyrido[2,3-d]pyrimidine-6-carbonitrile, 2,4-diamino-5-methyl-](/img/structure/B8643881.png)






